molecular formula C20H20N2O5 B2914862 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 690640-84-7

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B2914862
CAS No.: 690640-84-7
M. Wt: 368.389
InChI Key: YBMIETRRRLMIFK-UHFFFAOYSA-N
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Description

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (FNQ) scaffold, a tricyclic quinoid structure known for its diverse bioactivities. The compound features a 2-methyl substituent on the furan ring and a 4-(2-hydroxyethyl)piperazine-1-carbonyl group at the 3-position. This modification aims to enhance solubility and target specificity, particularly for kinase inhibition and anticancer applications . The naphtho[2,3-b]furan-4,9-dione core is redox-active, enabling interactions with cellular oxidoreductases and mitochondria, which underpin its cytotoxicity .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12-15(20(26)22-8-6-21(7-9-22)10-11-23)16-17(24)13-4-2-3-5-14(13)18(25)19(16)27-12/h2-5,23H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMIETRRRLMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a hybrid molecule that combines the structural features of naphthoquinones and piperazine derivatives. This unique structure suggests potential biological activities, particularly in the fields of cancer research and radioprotection. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxicity, radioprotective properties, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure contains a naphthoquinone core, which is known for its biological activities, including anticancer properties.

Cytotoxicity

Research indicates that derivatives of piperazine, such as those containing hydroxyethyl groups, exhibit varying degrees of cytotoxicity against cancer cell lines. In particular, studies have shown that compounds with naphthoquinone moieties can inhibit cell growth and induce apoptosis in various cancer types.

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on MOLT-4 cells (a human leukemia cell line), reducing cell viability by over 70% at concentrations of 100 µM .
    • The study also highlighted that while some derivatives showed high cytotoxicity, others maintained low toxicity levels, making them suitable for further investigation as potential therapeutic agents .

Radioprotective Properties

The increasing risk of radiation exposure necessitates the development of effective radioprotective agents. Compounds derived from piperazine have been evaluated for their ability to mitigate radiation-induced damage.

  • Mechanism of Action :
    • The mechanism by which these compounds exert radioprotective effects involves the reduction of apoptosis in irradiated cells. For instance, pre-treatment with certain piperazine derivatives significantly increased cell viability post-irradiation .
    • Specifically, compounds were tested at a concentration of 100 µM and showed enhanced survival rates in irradiated human cell lines when compared to untreated controls .

Case Study 1: Piperazine Derivatives as Radioprotectors

A series of studies explored the efficacy of various piperazine derivatives in protecting human cells from radiation-induced apoptosis. Key findings include:

  • Compound 8 demonstrated a notable radioprotective effect in vitro and improved survival rates in vivo following whole-body irradiation in mice models .
  • The evaluation involved assessing cytotoxicity through flow cytometry and biochemical analysis post-administration.
CompoundCytotoxicity (IC50)Radioprotection (%)
Compound 8>100 µM30% increase in survival
Compound 6<50 µM69% increase in survival
Compound 4<70 µM61% increase in survival

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of naphtho[2,3-b]furan-4,9-dione derivatives are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Comparison of Naphtho[2,3-b]furan-4,9-dione Derivatives

Compound Name Substituents Key Activities Synthesis Method Physicochemical Notes References
Target Compound 2-methyl, 3-(4-(2-hydroxyethyl)piperazine) Anticancer (CK2 inhibition), moderate cytotoxicity, enhanced solubility Friedel-Crafts with piperazine derivatization Improved hydrophilicity due to piperazine
2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) 2-methyl Antiviral (JEV), mitochondrial toxicity, tumor-selective apoptosis Friedel-Crafts of phthalic anhydride + 2-acetyl-5-methylfuran Lipophilic, low water solubility
8-Hydroxynaphtho[2,3-b]furan-4,9-dione (Isodiodantunezone) 8-hydroxy Antimicrobial, anti-inflammatory, antiproliferative (keratinocyte suppression) Natural isolation or AlCl3-mediated synthesis Polar due to hydroxyl group
2-Phenylnaphtho[2,3-b]furan-4,9-dione 2-phenyl Anticancer (3D-QSAR-validated activity), moderate cytotoxicity Visible-light-mediated [3+2] cycloaddition High lipophilicity
2-(Cyclohexylamino)-3-(3,4,5-trimethoxyphenyl) derivative 2-cyclohexylamino, 3-aryl Broad-spectrum antimicrobial, antitumor Three-component reaction with lawsone Balanced solubility from amino/aryl groups

Key Findings

Bioactivity Modulation by Substituents: 2-Methyl Group: Common in FNQ3 and the target compound, this substituent enhances redox activity and mitochondrial targeting, contributing to cytotoxicity . FNQ3 showed IC50 values of 3–5 µg/mL against HeLa cells, with tumor selectivity attributed to differential mitochondrial vulnerability . Piperazine Moiety: The 4-(2-hydroxyethyl)piperazine group in the target compound likely improves water solubility and kinase affinity. Similar piperazine derivatives in QSAR studies showed enhanced CK2 inhibition (predicted IC50 ~0.77 r² in test sets) . Hydroxyl Groups: 8-Hydroxy derivatives (e.g., isodiodantunezone) exhibit antimicrobial activity (MIC 25–100 µg/mL) and suppress keratinocyte hyperproliferation, linked to redox cycling and ROS generation .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Friedel-Crafts acylation, similar to FNQ3, but with post-functionalization to introduce the piperazine group .
  • Natural derivatives (e.g., isodiodantunezone) are isolated from Tabebuia species but require multi-step purification, whereas synthetic analogs are more scalable .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: 2-Acetyl or phenyl groups increase cytotoxicity but reduce tumor specificity due to nonspecific redox effects . Amino Substituents: Cyclohexylamino or piperazinyl groups improve tumor selectivity by modulating electron density and interaction with cellular targets (e.g., caspases in apoptosis) .

Pharmacological and Industrial Relevance

The target compound’s piperazine moiety positions it as a candidate for kinase inhibitor development , particularly against CK2, a kinase implicated in cancer progression . Compared to FNQ3, its enhanced solubility may improve bioavailability, though in vivo efficacy remains untested. Meanwhile, natural derivatives like isodiodantunezone are prioritized for anti-inflammatory and antimicrobial applications due to lower systemic toxicity .

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